(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol
Description
The compound is a complex organic molecule. It contains a fluorophenyl group and a thiophene group, both of which are common motifs in pharmaceutical chemistry . The molecule also contains a glucitol (sugar alcohol) moiety, which is often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain aromatic (phenyl and thiophene) rings, a fluorine atom attached to the phenyl ring, and a glucitol moiety. The exact 3D structure would depend on the specific stereochemistry at the glucitol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its fluorophenyl, thiophene, and glucitol moieties. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Future Directions
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31FO10S/c1-16-6-7-22(14-24(16)28(38)27-13-12-26(44-27)21-8-10-23(33)11-9-21)29-31(41-19(4)36)32(42-20(5)37)30(40-18(3)35)25(43-29)15-39-17(2)34/h6-14,25,29-32H,15H2,1-5H3/t25-,29+,30-,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRJKIEGRVBAT-CANUFQTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)C3=CC=C(S3)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31FO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717994 | |
Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312811-00-9 | |
Record name | (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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